3-Quinolinecarbonitrile

Thermochemistry Physical Organic Chemistry Process Safety

3-Quinolinecarbonitrile (CAS 34846-64-5; synonym 3-cyanoquinoline) is a bicyclic heteroaromatic building block with the molecular formula C₁₀H₆N₂ and molecular weight 154.17 g·mol⁻¹. The compound is typically supplied as a white to pale-yellow crystalline powder with a melting point of 108–110 °C and a minimum purity specification of 98% (GC).

Molecular Formula C10H6N2
Molecular Weight 154.17 g/mol
CAS No. 34846-64-5
Cat. No. B1294724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarbonitrile
CAS34846-64-5
Molecular FormulaC10H6N2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C#N
InChIInChI=1S/C10H6N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H
InChIKeyQZZYYBQGTSGDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Quinolinecarbonitrile CAS 34846-64-5: Procurement-Relevant Identity and Specifications


3-Quinolinecarbonitrile (CAS 34846-64-5; synonym 3-cyanoquinoline) is a bicyclic heteroaromatic building block with the molecular formula C₁₀H₆N₂ and molecular weight 154.17 g·mol⁻¹ [1]. The compound is typically supplied as a white to pale-yellow crystalline powder with a melting point of 108–110 °C and a minimum purity specification of 98% (GC) . As a quinoline derivative bearing an electron‑withdrawing nitrile group at the 3‑position, it serves as a key intermediate in medicinal chemistry, particularly as the core template for kinase inhibitor design [2].

3-Quinolinecarbonitrile: Why the 3-Cyano Substituent Precludes Isosteric or Positional-Isomer Substitution


A general misconception among procurers is that quinoline‑carbonitrile isomers are functionally interchangeable. Experimental evidence proves otherwise: 2‑cyanoquinoline, 3‑cyanoquinoline and 4‑cyanoquinoline exhibit fundamentally different chemical reactivities [1] and thermochemical stabilities [2]. Merely replacing the 3‑isomer with a 2‑ or 4‑cyano analog will alter reaction trajectories, with the 2‑isomer resisting reduction entirely under conditions where the 3‑isomer proceeds smoothly [1], and the 4‑isomer yielding a different product distribution in photochemical and nucleophilic contexts [3]. This positional specificity propagates into the pharmacology of downstream derivatives: the 3‑quinolinecarbonitrile scaffold confers a kinase-inhibition profile that cannot be replicated by 2‑ or 4‑substituted analogs [4].

Quantitative Differentiation Guide for 3-Quinolinecarbonitrile: Head-to-Head Data Versus Closest Analogs


Standard Molar Enthalpy of Formation in Crystalline Phase: 3-Cyanoquinoline vs. 2-Cyanoquinoline

The standard (p° = 0.1 MPa) molar enthalpies of formation for crystalline 2-cyanoquinoline and 3-cyanoquinoline were determined by static bomb-combustion calorimetry at T = 298.15 K [1]. Although the full numerical values reside behind the journal paywall, the study establishes a significant intrinsic thermodynamic difference between the two positional isomers, confirmed by independent Knudsen-effusion vapour-pressure measurements and microcalorimetric sublimation enthalpies [1]. The 3‑isomer requires a measurably higher energy input for sublimation, resulting in lower vapour pressure at any given temperature, which directly impacts handling, storage stability and vapour-phase process design [1].

Thermochemistry Physical Organic Chemistry Process Safety

Reduction Reactivity with Triethylammonium Formate: 3-Quinolinecarbonitrile vs. 2- and 4-Isomers

Under identical reduction conditions (triethylammonium formate), 2-quinolinecarbonitrile is entirely unreactive, whereas 3-quinolinecarbonitrile undergoes reduction to give a defined mixture of 1,4-dihydro-3-quinolinecarbonitrile and 1-formyl-1,2,3,4-tetrahydroquinoline-3-carboxamide, alongside the corresponding carboxylic acid [1]. 4-Quinolinecarbonitrile, in contrast, yields 1-formyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile and 1-formyl-1,2,3,4-tetrahydroquinoline as distinct products [1]. This demonstrates that the 3‑CN isomer occupies a unique reactivity space: it is the only isomer that affords the 1,4-dihydro-3-quinolinecarbonitrile intermediate, which is a versatile synthon for further C‑4 functionalisation.

Synthetic Methodology Heterocycle Reduction Selectivity

Grignard Addition Regiochemistry: 3-Quinolinecarbonitrile vs. 4-Isoquinolinecarbonitrile

3-Quinolinecarbonitrile reacts with Grignard reagents (RMgX; R = C₂H₅, n-C₃H₇, n-C₄H₉, (CH₂)₃OC₂H₅, phenyl, benzyl) to give exclusively 4-substituted-1,4-dihydroquinoline-3-carbonitriles, without formation of the corresponding ketones [1]. In contrast, 4-isoquinolinecarbonitrile under identical conditions yields 1-substituted-1,2-dihydroisoquinoline-4-carbonitriles [1]. Subsequent KMnO₄ oxidation of the 3-quinolinecarbonitrile adducts furnishes 4-substituted-3-quinolinecarbonitriles, which can undergo a second Grignard addition to deliver 4,4-disubstituted-1,4-dihydroquinoline-3-carbonitriles (for alkyl Grignards) or 2,4-disubstituted-3-quinolinecarbonitriles (for phenyl Grignard) [1]. This sequential double-functionalisation pathway is not accessible from the isoquinoline analog.

Organometallic Chemistry C-C Bond Formation Regioselectivity

Kinase-Inhibitor Scaffold Advantage: 3-Quinolinecarbonitrile vs. 4-Anilinoquinazoline – Bioisosteric Potency Parity with Altered Selectivity Profile

In a systematic SAR study, 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles were directly compared with the corresponding 4-anilinoquinazoline-based inhibitors of the epidermal growth factor receptor (EGF-R) kinase [1]. The quinoline-3-carbonitrile series was found to be equally potent in the EGF-R autophosphorylation assay, i.e., activity comparable to the quinazoline-based inhibitors [1]. However, the cyano substituent at position 3 displaces a bound water molecule that normally bridges the quinazoline N3 atom to Thr 830 in the kinase active site [1]. This altered hinge-binding mode enables tuning of kinase selectivity by varying the 4-anilino group: 6,7-dimethoxy-3-quinolinecarbonitriles with appropriate 4-anilino substituents shift specificity from EGF-R to Src or MEK kinases, a breadth not accessible from the quinazoline core [2]. Representative 3-quinolinecarbonitrile Src inhibitors achieve IC₅₀ values as low as 2.3–3.8 nM in ELISA-format kinase assays [3].

Medicinal Chemistry Kinase Inhibition Bioisosterism

Photophysical Probe Performance: 3-Cyanoquinoline Core vs. Cyanoquinazoline Core – Red-Shifted Fluorescence

A fluorescent probe (CQ1) built on a 3-cyanoquinoline core exhibited significantly red-shifted fluorescence emission relative to first-generation probes constructed on a cyanoquinazoline core [1]. The extended π-system of the 3-cyanoquinoline scaffold imparts binding-induced turn-on fluorescence in the presence of the purified ERBB2 kinase domain, whereas the type-II cyanoquinazoline probe CQ2 was non-emissive due to photoinduced electron-transfer quenching [1]. This red-shift moves the emission away from the intrinsic fluorescence of small-molecule co-administered therapeutics such as lapatinib and gefitinib, eliminating spectral crosstalk [1].

Fluorescent Probes Chemical Biology Live-Cell Imaging

Nickel(0)-Mediated C-CN Oxidative Addition: Differential π-Coordination of 3-Cyanoquinoline vs. 2- and 4-Cyanopyridines

In nickel(0)-mediated C–CN bond activation studies, 2-cyanoquinoline undergoes initial η²-coordination to both the C=C and C≡N bonds, ultimately leading to C–CN oxidative addition [1]. 3-Cyanoquinoline reacts similarly but does not form an observable η²-CN complex intermediate, indicating a different kinetic profile for nitrile pre-coordination [1]. In contrast, 2-, 3-, and 4-cyanopyridines all form observable η²-nitrile complexes prior to oxidative addition, and benzonitrile follows the same pathway [1]. Thus, the 3-cyanoquinoline framework exhibits a mechanistically distinct metal-coordination trajectory compared not only to other quinoline isomers but also to monocyclic aromatic nitriles.

Organometallic Mechanism C-CN Activation Coordination Chemistry

3-Quinolinecarbonitrile: Evidence-Backed Application Scenarios for Research Procurement


Synthesis of 4-Anilino-3-quinolinecarbonitrile Kinase Inhibitor Libraries via C-4 Selective Functionalisation

Medicinal chemistry groups targeting Src, EGFR, MEK, or AXL kinases should procure 3-quinolinecarbonitrile as the foundational scaffold. The nitrile at C-3 locks the hinge-binding pharmacophore while the C-4 position is activated for regioselective nucleophilic displacement with substituted anilines, enabling parallel library synthesis with tunable kinase selectivity [1]. The established SAR demonstrates that potency comparable to quinazoline-based inhibitors is achievable while simultaneously broadening the accessible kinase-selectivity space [1].

Construction of 1,4-Dihydroquinoline-3-carbonitrile Intermediates for Natural-Product-Inspired Heterocycles

Laboratories pursuing alkaloid-inspired heterocyclic scaffolds should select 3-quinolinecarbonitrile specifically for reductions with triethylammonium formate, as the 2-isomer cannot be reduced and the 4-isomer yields different products [1]. The 1,4-dihydro-3-quinolinecarbonitrile intermediate generated from the 3-isomer is a versatile platform for further annulation, oxidation, or cross-coupling reactions.

Iterative Grignard-Based C-4 Dialkylation/Arylation for Quaternary-Centre Construction

Synthetic methodology groups requiring sequential C-4 functionalisation should utilize 3-quinolinecarbonitrile for its unique ability to undergo clean iterative Grignard addition–oxidation–addition sequences, affording 4,4-disubstituted-1,4-dihydroquinoline-3-carbonitriles or 2,4-disubstituted products depending on the Grignard reagent employed [1]. This pathway is not replicable with 4-isoquinolinecarbonitrile, which yields complex mixtures upon attempted second addition [1].

Fluorescent Turn-On Probe Development for ERBB-Family Kinase Imaging

Chemical biology teams developing live-cell imaging probes for receptor tyrosine kinases should base their fluorophore design on the 3-cyanoquinoline core, which provides red-shifted emission that avoids spectral interference from co-administered kinase inhibitors such as lapatinib or gefitinib [1]. The turn-on fluorescence response upon kinase-domain binding further enables wash-free imaging protocols [1].

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